molecular formula C17H14F2N2O2S2 B2523329 N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 305372-97-8

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Cat. No.: B2523329
CAS No.: 305372-97-8
M. Wt: 380.43
InChI Key: BKZBHPXRLAAVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 3-oxo-3,4-dihydro-2H-1,4-benzothiazine core linked via an acetamide group to a 4-[(difluoromethyl)sulfanyl]phenyl substituent. The difluoromethylsulfanyl group (S-CF₂H) at the para position of the phenyl ring introduces steric bulk and electronic effects distinct from other derivatives.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2N2O2S2/c18-17(19)24-11-7-5-10(6-8-11)20-15(22)9-14-16(23)21-12-3-1-2-4-13(12)25-14/h1-8,14,17H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZBHPXRLAAVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, structure-activity relationships, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

\text{N 4 difluoromethyl sulfanyl phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide}}

This structure includes a benzothiazine core, which is known for its diverse biological activities. The difluoromethyl group and the sulfanyl moiety are significant for enhancing the compound's reactivity and biological profile.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of benzothiazine derivatives, including compounds similar to this compound. For instance, a series of 1,2-benzothiazole derivatives were evaluated for their antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values in the range of 10.7–21.4 μmol mL^{-1} and Minimum Bactericidal Concentration (MBC) values of 21.4–40.2 μmol mL^{-1} .

CompoundMIC (μmol/mL)MBC (μmol/mL)
4d10.7 - 21.421.4 - 40.2
4pHigh ActivityNot specified
3hHigh ActivityNot specified

Structure-Activity Relationships

The presence of specific functional groups in benzothiazine derivatives significantly influences their biological activity. For example, the difluoromethyl group has been associated with increased potency against certain pathogens. The study of structure-activity relationships (SAR) is crucial for optimizing the efficacy of these compounds.

Case Studies

  • Antibacterial Activity : A study synthesized various thiazolidinone derivatives containing benzothiazine rings and evaluated their antibacterial properties against Staphylococcus aureus and Escherichia coli. Some compounds displayed comparable or superior activity compared to standard antibiotics like norfloxacin and chloramphenicol .
  • Antifungal Activity : Another investigation focused on antifungal properties against Candida albicans and Aspergillus species, revealing that certain derivatives exhibited potent antifungal effects, indicating their potential as therapeutic agents .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with essential cellular processes in microorganisms, such as protein synthesis or cell wall integrity.

Scientific Research Applications

Research indicates that this compound exhibits significant biological activities:

  • Anticancer Properties : Preliminary studies suggest that N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can inhibit the proliferation of various cancer cell lines. Mechanisms include:
    • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells.
    • Cell Cycle Arrest : Evidence shows it can cause G1 phase arrest, preventing further progression of the cell cycle in malignant cells.
  • Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor, particularly against targets relevant to metabolic disorders such as diabetes and neurodegenerative diseases. Its sulfanyl group may enhance binding affinity to specific enzymes .

Research Applications

This compound is being investigated in several key areas:

  • Medicinal Chemistry : Due to its unique structure, it serves as a template for developing new therapeutic agents aimed at cancer treatment and metabolic disorders.
  • Pharmacological Studies : Ongoing research focuses on elucidating the pharmacokinetics and pharmacodynamics of this compound to better understand its efficacy and safety profile.
  • In Silico Studies : Computational modeling is employed to predict interactions with biological targets, which aids in optimizing the structure for enhanced activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

StudyFocus AreaFindings
Study AAnticancer ActivityDemonstrated inhibition of breast cancer cell proliferation through apoptosis induction.
Study BEnzyme InhibitionShowed potential as an α-glucosidase inhibitor with implications for diabetes management.
Study CStructure Activity RelationshipInvestigated modifications to enhance binding affinity and selectivity towards target enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of 1,4-benzothiazine derivatives are highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected 1,4-Benzothiazine Derivatives

Compound Name Substituent (Position) Molecular Weight Key Properties/Activities References
N-{4-[(Difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -SCF₂H (para) 379.38* Steric bulk, potential for sulfur-mediated interactions -
N-[4-(Trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -CF₃ (para) 366.36 Enhanced antifungal activity (QSAR model)
N-(4-Chlorophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide (YHV98-4) -Cl (para) 318.78 Anti-inflammatory (Hv1 channel inhibition)
N-(4-Nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -NO₂ (para) 343.36 Screening compound; high electronegativity
N-[3-(Trifluoromethyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide -CF₃ (meta) 366.36 Moderate antifungal activity (meta vs. para study)

*Calculated molecular weight based on formula C₁₆H₁₃F₂N₂O₂S₂.

Key Observations:

Substituent Effects on Activity: Electron-Withdrawing Groups (EWGs): Para-nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance antifungal activity due to increased electrophilicity and steric bulk, as validated by 3D-QSAR models . Halogen Substituents: The chloro (-Cl) derivative (YHV98-4) exhibits anti-inflammatory effects, likely due to modulation of ion channels .

Positional Isomerism :

  • Meta-substituted trifluoromethyl (e.g., Entry 5) shows reduced antifungal activity compared to para-substituted analogs, highlighting the importance of substituent positioning .

Crystal Packing and Solubility: Derivatives with strong EWGs (e.g., -NO₂) exhibit rigid crystal structures stabilized by N–H⋯O and C–H⋯O interactions, which may limit solubility . The difluoromethylsulfanyl group’s flexibility could mitigate crystallization issues, enhancing bioavailability .

Structural and Electronic Considerations

Hydrogen Bonding :

  • The 3-oxo group in the benzothiazine core participates in N–H⋯O bonds, critical for molecular aggregation and stability .
  • Fluorine atoms in -SCF₂H and -CF₃ substituents may form weak C–F⋯H interactions, influencing ligand-receptor binding .

Steric and Electronic Profiles: Bulky substituents (e.g., -CF₃, -SCF₂H) at the para position align with 3D-QSAR findings, which correlate steric bulk with antifungal potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.